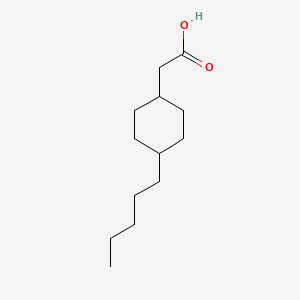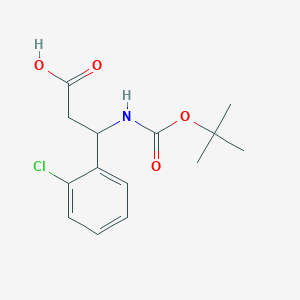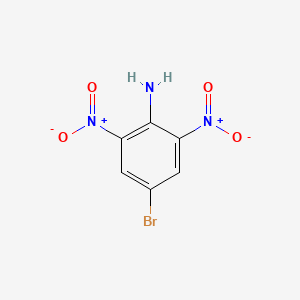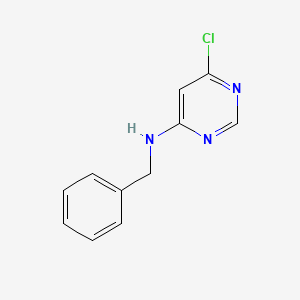
N-benzyl-6-chloropyrimidin-4-amine
Vue d'ensemble
Description
N-Benzyl-6-chloropyrimidin-4-amine est un dérivé de pyrimidine de formule moléculaire C₁₁H₁₀ClN₃ et de masse moléculaire 219,67 g/mol . Ce composé est principalement utilisé dans la recherche scientifique et possède diverses applications en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-Benzyl-6-chloropyrimidin-4-amine implique généralement la réaction de la 6-chloropyrimidin-4-amine avec le chlorure de benzyle en conditions basiques. La réaction est généralement effectuée dans un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base comme le carbonate de potassium (K₂CO₃) ou l’hydrure de sodium (NaH) pour faciliter la réaction de substitution nucléophile .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus de synthèse peut être mis à l’échelle en optimisant les conditions de réaction, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés. Le produit est généralement purifié par recristallisation ou chromatographie sur colonne.
Types de réactions :
Réactions de substitution : La this compound peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Oxydation et réduction : Le composé peut participer à des réactions d’oxydation et de réduction, bien que des exemples spécifiques soient moins courants.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu) dans des solvants tels que le méthanol ou le tétrahydrofurane (THF) sont couramment utilisés.
Oxydation : Des agents oxydants comme le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) peuvent être utilisés dans des conditions contrôlées.
Produits principaux :
Produits de substitution : Selon le nucléophile utilisé, divers dérivés de pyrimidine substitués peuvent être formés.
Produits d’oxydation : L’oxydation peut conduire à la formation de N-oxydes de pyrimidine ou d’autres dérivés oxydés.
Applications De Recherche Scientifique
La N-Benzyl-6-chloropyrimidin-4-amine possède plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme élément constitutif en chimie médicinale.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Elle est utilisée dans le développement de produits agrochimiques et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de la N-Benzyl-6-chloropyrimidin-4-amine n’est pas entièrement compris, mais on pense qu’elle interagit avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, elle peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Composés similaires :
6-Chloropyrimidin-4-amine : Un précurseur dans la synthèse de la this compound.
N-Benzyl-4-chloropyrimidin-2-amine : Un isomère structurel avec des schémas de substitution différents.
4-Amino-6-chloropyrimidine : Un autre dérivé de pyrimidine avec des propriétés chimiques similaires.
Unicité : La this compound est unique en raison de son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe benzyle améliore sa lipophilie et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et en développement de médicaments.
Comparaison Avec Des Composés Similaires
6-Chloropyrimidin-4-amine: A precursor in the synthesis of N-Benzyl-6-chloropyrimidin-4-amine.
N-Benzyl-4-chloropyrimidin-2-amine: A structural isomer with different substitution patterns.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
N-benzyl-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFPUIPIOPYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396203 | |
| Record name | N-benzyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61667-16-1 | |
| Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzyl-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)




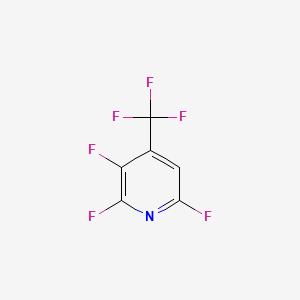
![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B1334252.png)

